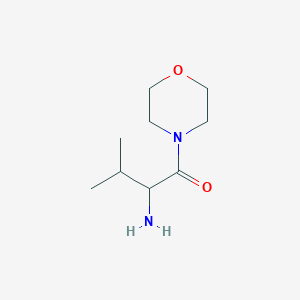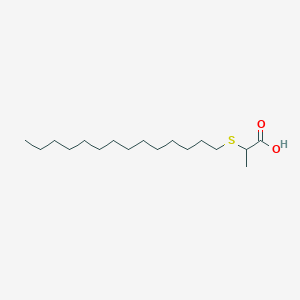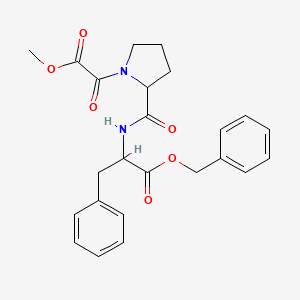![molecular formula C13H9Cl3O B12112070 1,4-Dichloro-2-[(2-chlorophenyl)methoxy]benzene CAS No. 301681-70-9](/img/structure/B12112070.png)
1,4-Dichloro-2-[(2-chlorophenyl)methoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dichloro-2-[(2-chlorophenyl)methoxy]benzene is an organic compound that belongs to the class of chlorobenzenes It is characterized by the presence of two chlorine atoms attached to a benzene ring, along with a methoxy group linked to another chlorinated phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-2-[(2-chlorophenyl)methoxy]benzene typically involves the reaction of 1,4-dichlorobenzene with 2-chlorophenol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds through a nucleophilic substitution mechanism, where the methoxy group is introduced to the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dichloro-2-[(2-chlorophenyl)methoxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of dechlorinated products.
Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles like hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dechlorinated benzene derivatives.
Substitution: Formation of hydroxylated, aminated, or thiolated benzene derivatives.
Aplicaciones Científicas De Investigación
1,4-Dichloro-2-[(2-chlorophenyl)methoxy]benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,4-Dichloro-2-[(2-chlorophenyl)methoxy]benzene involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt cell membrane integrity or inhibit essential enzymes in microbial cells.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dichlorobenzene: A simpler chlorinated benzene derivative used as a moth repellent and deodorizer.
2-Chlorophenol: A chlorinated phenol with antimicrobial properties, used in disinfectants and antiseptics.
DDT (1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane): A well-known pesticide with a similar chlorinated aromatic structure.
Uniqueness
1,4-Dichloro-2-[(2-chlorophenyl)methoxy]benzene is unique due to the presence of both a methoxy group and multiple chlorine atoms, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Propiedades
| 301681-70-9 | |
Fórmula molecular |
C13H9Cl3O |
Peso molecular |
287.6 g/mol |
Nombre IUPAC |
1,4-dichloro-2-[(2-chlorophenyl)methoxy]benzene |
InChI |
InChI=1S/C13H9Cl3O/c14-10-5-6-12(16)13(7-10)17-8-9-3-1-2-4-11(9)15/h1-7H,8H2 |
Clave InChI |
SRSOPCVEFMKYCS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)COC2=C(C=CC(=C2)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B12112004.png)




![2-(5-methoxy-1-benzofuran-3-yl)-N-[5-(prop-2-en-1-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12112034.png)


![7-amino-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B12112046.png)

![2-[(5Z)-5-[(3-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12112064.png)
![1H-1,2,4-Triazole-5-methanol, 3-[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B12112077.png)
![methyl N-[1-[2-[4-[10-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-2H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12112085.png)

